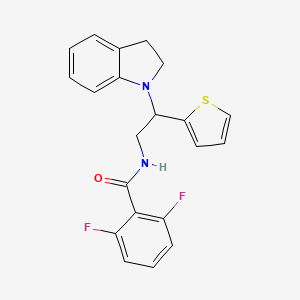

2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

CAS No.: 898433-44-8

Cat. No.: VC7011241

Molecular Formula: C21H18F2N2OS

Molecular Weight: 384.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898433-44-8 |

|---|---|

| Molecular Formula | C21H18F2N2OS |

| Molecular Weight | 384.44 |

| IUPAC Name | N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide |

| Standard InChI | InChI=1S/C21H18F2N2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) |

| Standard InChI Key | OAGSYBVKQKZWJH-UHFFFAOYSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,6-difluorobenzamide core linked to a secondary amine bearing indoline and thiophene substituents (Figure 1). The fluorine atoms at the benzamide’s ortho positions enhance electronegativity and metabolic stability, while the indoline (a saturated indole derivative) and thiophene (a sulfur-containing heterocycle) contribute to hydrophobic interactions and π-stacking potential.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[2-(2,3-Dihydroindol-1-yl)-2-(thiophen-2-yl)ethyl]-2,6-difluorobenzamide |

| Molecular Formula | |

| Molecular Weight | 384.44 g/mol |

| SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4 |

| InChI Key | OAGSYBVKQKZWJH-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| logP (Predicted) | 3.8 ± 0.5 |

The compound’s stereochemistry is achiral, as confirmed by its SMILES representation and InChIKey. Its polar surface area (72.9 Ų) and logP value (~3.8) suggest moderate permeability, aligning with Lipinski’s rule of five for drug-likeness.

Synthesis and Structural Optimization

Table 2: Key Synthetic Challenges

| Challenge | Implication |

|---|---|

| Steric Hindrance | Bulky indoline/thiophene groups may reduce reaction yields. |

| Fluorine Reactivity | Risk of defluorination under harsh conditions. |

| Purification | Requires chromatography due to polar byproducts. |

Research Challenges and Future Directions

Knowledge Gaps

-

Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion (ADME).

-

Target Identification: Unclear whether the compound acts on kinases, receptors, or other biomolecules.

-

Toxicity Profile: Preliminary safety assessments are absent.

Strategic Recommendations

-

High-Throughput Screening: Test against panels of enzymes/receptors to identify targets.

-

Solubility Enhancement: Explore salt forms or prodrug strategies.

-

In Vivo Studies: Evaluate efficacy in murine models of cancer or neurodegeneration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume